Butyl 4-iodobenzoate Butyl 4-iodobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14090494
InChI: InChI=1S/C11H13IO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
SMILES:
Molecular Formula: C11H13IO2
Molecular Weight: 304.12 g/mol

Butyl 4-iodobenzoate

CAS No.:

Cat. No.: VC14090494

Molecular Formula: C11H13IO2

Molecular Weight: 304.12 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-iodobenzoate -

Specification

Molecular Formula C11H13IO2
Molecular Weight 304.12 g/mol
IUPAC Name butyl 4-iodobenzoate
Standard InChI InChI=1S/C11H13IO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3
Standard InChI Key RKWIFNGCDQGWPS-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC=C(C=C1)I

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Attributes

Butyl 4-iodobenzoate belongs to the class of iodinated benzoic acid esters. Its IUPAC name, tert-butyl 4-iodobenzoate, reflects the tert-butyl ester group and the iodine substituent on the benzene ring. The compound’s structure (Fig. 1) was confirmed via ¹H NMR spectroscopy, which revealed distinct peaks at 1.58 ppm (9H, tert-butyl) and 7.70–7.84 ppm (4H, aromatic protons) .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₁₁H₁₃IO₂
Molecular weight304.12 g/mol
CAS number120363-13-5
NMR (CDCl₃)δ 1.58 (s), 7.70–7.84 (m)

Synthesis and Manufacturing

Conventional Synthesis Route

The most reported synthesis involves a two-step reaction starting with 4-iodobenzoic acid. In the first step, 4-iodobenzoic acid (25.0 g, 100.8 mmol) reacts with excess thionyl chloride (21.4 mL, 302.4 mmol) in an ethyl acetate/toluene mixture under reflux to form 4-iodobenzoyl chloride . This intermediate is then treated with potassium tert-butoxide (12.5 g, 111.6 mmol) in tetrahydrofuran (THF), yielding tert-butyl 4-iodobenzoate as a pale yellow oil with a 64.1% yield .

Critical Reaction Parameters

  • Temperature: Reflux conditions (~110°C) for acyl chloride formation.

  • Solvent: THF for the esterification step.

  • Workup: Extraction with diethyl ether and purification via silica gel chromatography (hexane/diethyl ether = 20:1) .

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.58 (s, 9H, tert-butyl), 7.70 (d, J = 8.4 Hz, 2H, aromatic), 7.84 (d, J = 8.4 Hz, 2H, aromatic) .

  • IR: Expected C=O stretch at ~1720 cm⁻¹ (ester) and C-I stretch near 500 cm⁻¹ (aromatic iodide).

Chemical Reactivity and Applications

Role in Polymer Chemistry

Butyl 4-iodobenzoate acts as a precursor for nitroxide-mediated polymerization (NMP) initiators. In a seminal study, it was converted to tert-butyl 4-(11-(tert-butyl)-9,9,13-trimethyl-3,8-dioxo-2,10-dioxa-4,7,11-triazatetradecan-12-yl)benzoate (Fmoc-NH-TIPNO-COOtBu), a nitroxide regulator enabling the synthesis of peptide-vinyl polymer hybrids . These hybrids exhibit stimuli-responsive behavior, valuable in drug delivery systems.

Cross-Coupling Reactions

The iodine substituent facilitates Ullmann and Suzuki-Miyaura couplings. For instance, palladium-catalyzed coupling with arylboronic acids can yield biaryl esters, intermediates in liquid crystal or pharmaceutical synthesis .

ParameterSpecificationSource
GHS classificationAcute toxicity (oral)
Signal wordWarning
Recommended PPEGloves, goggles

Comparative Analysis with Halogenated Analogs

Bromine vs. Iodine Substituents

Butyl 4-bromobenzoate (CAS: N/A), a brominated analog, shares similar reactivity but differs in bond strength (C-Br: 276 kJ/mol vs. C-I: 238 kJ/mol) . This lower bond dissociation energy makes the iodide more reactive in aryl coupling reactions, albeit at a higher cost.

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